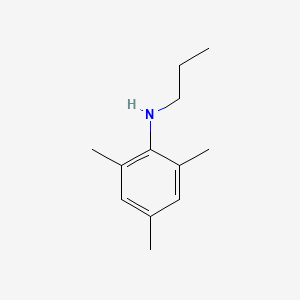

2,4,6-trimethyl-N-propylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYNECJLLRUEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trimethyl N Propylaniline and Its Precursors

Advanced Synthetic Routes to 2,4,6-Trimethylaniline (B148799) (Mesitylamine)

The primary industrial route to 2,4,6-trimethylaniline involves a two-step process starting from mesitylene (B46885): selective mononitration followed by reduction of the resulting nitro group. wikipedia.org

Due to the symmetrical nature of mesitylene, its mononitration yields a single product, 2,4,6-trimethyl-1-nitrobenzene. researchgate.net However, controlling the reaction to prevent the formation of dinitro by-products is crucial for achieving high yields and purity. guidechem.com

The nitration of mesitylene is typically carried out using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). google.commasterorganicchemistry.com Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.com The reaction is highly exothermic and requires careful temperature control to minimize side reactions. google.com

A common industrial method involves the nitration of mesitylene with a mixed acid solution at temperatures below 10°C. chemdad.com One patented process specifies a weight ratio of H₂SO₄ to HNO₃ between 75:25 and 80:20. google.com Another continuous nitration process utilizes dichloroethane as a solvent and maintains the reaction temperature between 0 and 5°C. google.com Research has shown that the effective concentration of sulfuric acid is a key parameter, with an optimal concentration around 69% to prevent dinitration. google.com

Table 1: Reaction Parameters for the Nitration of Mesitylene

| Parameter | Condition | Source |

| Nitrating Agent | H₂SO₄/HNO₃ | google.commasterorganicchemistry.com |

| H₂SO₄:HNO₃ Ratio (by weight) | 75:25 to 80:20 | google.com |

| Reaction Temperature | <10°C | chemdad.com |

| 0-5°C | google.com | |

| Solvent | Dichloroethane | google.com |

| Optimal H₂SO₄ Concentration | ~69% | google.com |

The reduction of the nitro group in 2,4,6-trimethyl-1-nitrobenzene to an amine is a critical step in the synthesis of mesitylamine. A widely used method employs iron powder in the presence of hydrochloric acid (HCl). chemdad.comcommonorganicchemistry.com This reaction, known as the Béchamp reduction, involves the oxidation of iron to iron(II) chloride while the nitro group is reduced. quora.comquora.com

The process typically involves heating the nitroaromatic compound with iron filings or powder in an acidic aqueous solution. chemdad.comcommonorganicchemistry.com The reaction is often carried out at reflux temperatures. commonorganicchemistry.com For example, one procedure describes the reduction of 2,4,6-trimethylnitrobenzene using iron powder and hydrochloric acid at 100-105°C for 8 hours. chemdad.com The resulting 2,4,6-trimethylaniline is then isolated by distillation. chemdad.com

Catalytic hydrogenation offers a cleaner and more efficient alternative to chemical reductions. This method involves the use of hydrogen gas (H₂) and a transition metal catalyst, such as nickel (Ni), palladium (Pd), or platinum (Pt). acsgcipr.orgionike.com Nickel catalysts, particularly Raney nickel, are often favored due to their high activity and lower cost compared to precious metal catalysts. acsgcipr.orgurfu.ru

The hydrogenation is typically performed in an autoclave under elevated pressure and temperature. google.comgoogle.com A patent describes the catalytic hydrogenation of 2,4,6-trimethyl nitrobenzene using a Ni catalyst at a temperature of 90-170°C and a pressure of 1.0-3.0 MPa. google.com The efficiency of the catalyst can be influenced by the support material and the presence of promoters. acsgcipr.orgionike.com Modern developments have led to air-stable nickel catalysts that can be stored without loss of performance, offering safety and handling advantages over traditional pyrophoric Raney nickel. researchgate.netmdpi.com

Table 2: Comparison of Reduction Methods for 2,4,6-Trimethyl-1-nitrobenzene

| Method | Reagents | Key Advantages | Key Disadvantages | Source |

| Iron/HCl Reduction | Iron powder, Hydrochloric acid | Low cost, well-established | Formation of iron sludge waste | chemdad.comcommonorganicchemistry.com |

| Catalytic Hydrogenation | Hydrogen gas, Nickel catalyst | High efficiency, cleaner process | Requires specialized equipment (autoclave), catalyst can be pyrophoric | google.comacsgcipr.org |

Aryl azides can serve as precursors to anilines through decomposition processes that generate highly reactive nitrene intermediates. nih.gov Both photochemical and thermal methods can be employed to induce this transformation.

Photolysis of aryl azides generates singlet aryl nitrenes, which can then undergo various reactions, including rearrangement to form azepines or abstraction of hydrogen to yield the corresponding amine. beilstein-journals.orgacs.org The specific reaction pathway and product distribution can be influenced by the reaction conditions, such as the solvent and the presence of trapping agents. beilstein-journals.orgresearchgate.net

Thermal decomposition of aryl azides also produces nitrenes. nih.govacs.org The reaction temperature required for decomposition depends on the specific aryl azide (B81097) structure. These methods, while offering alternative synthetic routes, are often less practical for large-scale production compared to the nitration-reduction pathway due to the potential hazards associated with azides and the generation of by-products.

Efforts to make the synthesis of 2,4,6-trimethylaniline more environmentally friendly focus on several of the twelve principles of green chemistry. A key area of improvement is the reduction of waste generated from the nitration and reduction steps. guidechem.com

In the nitration step, the use of large quantities of mixed acids leads to the formation of significant amounts of acidic wastewater, which requires costly treatment. guidechem.com Research into alternative nitrating agents and reaction conditions, such as using dilute aqueous nitric acid, aims to reduce this waste stream. nih.gov Recycling of the spent acid is another strategy to improve the sustainability of the process. google.com

For the reduction step, catalytic hydrogenation is inherently greener than the iron/acid method as it produces water as the primary byproduct, avoiding the formation of iron sludge. acsgcipr.org The development of recyclable and air-stable catalysts further enhances the green credentials of this method. mdpi.com Additionally, exploring solvent-free reaction conditions aligns with the green chemistry principle of using safer solvents and auxiliaries. nih.gov

Selective Mononitration of Mesitylene and Subsequent Reduction Approaches

N-Alkylation Strategies for the Synthesis of 2,4,6-Trimethyl-N-propylaniline

The introduction of a propyl group onto the nitrogen atom of 2,4,6-trimethylaniline presents a synthetic challenge due to the steric hindrance imposed by the two ortho-methyl groups. Several strategies can be employed to achieve this transformation, including direct propylation methods and multicomponent reactions.

Direct Propylation Methods

Direct N-propylation of 2,4,6-trimethylaniline can be achieved through various methods, with reductive amination being a prominent approach. This one-pot reaction involves the condensation of 2,4,6-trimethylaniline with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. escholarship.org

Reductive Amination:

The general reaction scheme for the reductive amination of 2,4,6-trimethylaniline with propanal is as follows:

A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and substrate compatibility. Common reducing agents include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent. The reaction is typically carried out in a protic solvent like methanol (B129727). A stepwise procedure involving the initial formation of the imine followed by reduction can be advantageous to avoid side reactions, especially with sterically hindered amines.

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is stable under mildly acidic conditions, which favor imine formation.

Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often effective for the reductive amination of sterically hindered ketones and amines.

Catalytic Hydrogenation: The use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), is a classic and effective method for reductive amination.

The reaction conditions for reductive amination are generally mild and can be performed in a one-pot fashion, making it an efficient and atom-economical process.

Another direct propylation method involves the use of propyl halides, such as 1-bromopropane or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, this method can be less efficient for sterically hindered anilines like 2,4,6-trimethylaniline due to the reduced nucleophilicity of the nitrogen atom and potential for competing elimination reactions. The use of catalysts, such as copper-based systems, can facilitate the N-alkylation with alkyl halides.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative for the synthesis of N-substituted anilines. A potential three-component reaction for the synthesis of this compound could involve 2,4,6-trimethylaniline, propanal, and a hydride source. This approach is conceptually similar to a one-pot reductive amination.

While specific examples of multicomponent reactions for the direct synthesis of this compound are not extensively documented in the literature, the general principles of MCRs suggest their applicability. For instance, variations of the Mannich reaction or other named multicomponent reactions could potentially be adapted for this purpose. The development of novel MCRs for the synthesis of sterically hindered amines remains an active area of research. escholarship.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given the steric hindrance of the starting aniline (B41778). Key parameters to consider for optimization include:

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly influence reaction rates and selectivity. For reductive amination, protic solvents like methanol or ethanol are common, while aprotic solvents may be preferred for reactions with alkyl halides. |

| Temperature | Reaction temperatures can be adjusted to control the rate of reaction. For sterically hindered substrates, elevated temperatures may be necessary to overcome the activation energy barrier. |

| Catalyst | In catalytic reactions, the choice of catalyst and its loading are critical. For catalytic hydrogenation, the type of metal and support can affect the efficiency. For N-alkylation with halides, the choice of a suitable copper or other transition metal catalyst is important. |

| Reducing Agent | In reductive amination, the nature and stoichiometry of the reducing agent can impact the yield and selectivity. |

| pH | For reductive amination, maintaining a slightly acidic pH can facilitate imine formation without significantly hydrolyzing the imine or deactivating the reducing agent. |

| Reaction Time | Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize side reactions. |

Systematic studies involving the variation of these parameters can lead to the identification of the optimal conditions for the synthesis of this compound.

Derivatization from Other Aromatic Amines with Hindered N-Substituents

An alternative approach to the synthesis of this compound involves the derivatization of other aromatic amines that already possess a hindered N-substituent. For instance, one could envision a synthetic route starting from a different N-substituted aniline where the aryl group is subsequently modified to introduce the 2,4,6-trimethyl substitution pattern. However, such multi-step sequences are generally less efficient than direct N-alkylation of the readily available 2,4,6-trimethylaniline.

Another theoretical pathway could involve the synthesis of an N-propyl-substituted aromatic amide, followed by a reaction to introduce the trimethylphenyl group. For example, the reaction of an N-propyl amide with an appropriate organometallic reagent derived from 1,3,5-trimethylbenzene could potentially lead to the target molecule, although this is a less conventional and likely more challenging synthetic route.

Spectroscopic Characterization and Advanced Structural Elucidation of 2,4,6 Trimethyl N Propylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton and Carbon-13 NMR are fundamental techniques for elucidating the carbon-hydrogen framework of 2,4,6-trimethyl-N-propylaniline.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons, the N-H proton, the propyl group protons (CH2 and CH3), and the methyl groups attached to the benzene (B151609) ring. chemicalbook.com For the parent compound, 2,4,6-trimethylaniline (B148799), characteristic proton signals appear around 6.75 ppm for the aromatic protons and between 2.13 and 2.20 ppm for the methyl protons. chemicalbook.com The N-H proton signal is typically broad and its chemical shift can vary. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For the related compound 2,4,6-trimethylaniline, distinct signals are observed for the aromatic carbons and the methyl carbons. chemicalbook.comnih.gov The introduction of the N-propyl group in this compound would result in additional signals corresponding to the propyl chain carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~6.8 | ~129 |

| C-NH | - | ~142 |

| C-CH₃ (ortho) | - | ~128 |

| C-CH₃ (para) | - | ~122 |

| N-H | Variable, broad | - |

| N-CH₂- | ~2.9 | ~48 |

| -CH₂-CH₂- | ~1.6 | ~23 |

| -CH₂-CH₃ | ~0.9 | ~11 |

| Aromatic C-CH₃ (ortho) | ~2.2 | ~18 |

| Aromatic C-CH₃ (para) | ~2.1 | ~20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR Studies for Electronic and Steric Effects on the Nitrogen Center

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive probe of the electronic environment around the nitrogen atom. researchgate.netwikipedia.org Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it provides invaluable information. wikipedia.orghuji.ac.il The chemical shift of the nitrogen atom in anilines is significantly influenced by substituents on the aromatic ring and on the nitrogen atom itself. nih.govacs.orgresearchgate.net

In this compound, the three methyl groups on the benzene ring exert an electron-donating effect, which generally leads to a shielding of the nitrogen atom and a shift to a lower frequency (upfield) in the ¹⁵N NMR spectrum compared to unsubstituted aniline (B41778). spectrabase.com However, the bulky methyl groups at the ortho positions also introduce steric hindrance, which can affect the planarity of the amino group with the benzene ring and consequently influence the nitrogen chemical shift. afit.edu The N-propyl group further contributes to the electronic and steric environment of the nitrogen center. The ¹⁵N chemical shift for aniline is around -325 ppm relative to nitromethane. researchgate.net For substituted anilines, this value can vary significantly. researchgate.net

Advanced 2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques are essential for unambiguously confirming the structural connectivity of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between the protons of the propyl group (N-CH₂ to -CH₂- and -CH₂- to -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu It would definitively link each proton signal of the propyl group and the aromatic ring to its corresponding carbon atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹, characteristic of secondary amines.

C-H stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups would be just below 3000 cm⁻¹.

C=C stretches: Aromatic ring vibrations typically occur in the 1600-1450 cm⁻¹ region.

C-N stretch: This vibration would be found in the 1350-1250 cm⁻¹ range.

For the related compound 2,4,6-trimethylaniline, IR spectra show characteristic peaks that can be used as a reference. chemicalbook.comspectrabase.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com Aromatic ring vibrations are often strong in Raman spectra. For aniline, the breathing frequency of the benzene ring is a prominent feature. ias.ac.in The C-H and N-H stretching vibrations would also be observable.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₁₂H₁₉N), which has a molecular weight of 177.29 g/mol . scbt.com This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the identity and purity of the analyte.

The fragmentation pattern observed in the mass spectrum provides further structural information. uab.edumiamioh.edulibretexts.org For N-alkylanilines, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org In this case, loss of an ethyl radical from the propyl group would be expected.

Loss of an alkyl group: The loss of the propyl group is another possible fragmentation.

Fragmentation of the aromatic ring: The trimethyl-substituted benzene ring can also undergo characteristic fragmentation.

The molecular ion peak (M⁺) for an amine will have an odd mass number, which is a useful diagnostic tool. libretexts.orglibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Multidimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and separated into its components as it travels through a column. youtube.comyoutube.comyoutube.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the fragments. nist.gov

For this compound (C₁₂H₁₉N, molecular weight: 177.29 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 177. As an odd-molecular-weight ion, this observation would be consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. nist.gov

The fragmentation pattern is critical for structural elucidation. For N-alkylanilines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, the primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃) from the propyl group. This would result in a prominent fragment ion at m/z 148. This fragmentation is analogous to that seen in N-propylaniline, which shows a significant peak corresponding to the loss of an ethyl group. nist.gov Another expected fragmentation is the cleavage of the N-propyl bond, leading to the formation of the 2,4,6-trimethylaniline radical cation at m/z 134.

Table 1: Expected GC-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 148 | [M - CH₂CH₃]⁺ | Alpha-cleavage, loss of an ethyl radical |

| 134 | [M - C₃H₅]⁺ | Cleavage of the N-propyl bond |

Comprehensive Multidimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers significantly enhanced resolution compared to conventional GC-MS. This technique is particularly useful for analyzing complex mixtures, such as aromatic amines in biological or environmental samples. sigmaaldrich.com By employing two columns with different separation mechanisms, GCxGC can resolve co-eluting peaks, providing a more detailed and accurate characterization of the sample. sigmaaldrich.com While specific GCxGC-MS studies on this compound are not available, its use would be advantageous for separating it from other isomeric or structurally similar amines in a complex matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS and UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, suitable for compounds that are non-volatile or thermally unstable. The sample is separated via liquid chromatography before being introduced into the mass spectrometer. For aniline derivatives, reverse-phase HPLC is a common method. researchgate.net

For the analysis of this compound, a typical LC-MS method would likely employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component. To ensure compatibility with mass spectrometry, a volatile acid such as formic acid is often added to the mobile phase to facilitate the formation of protonated molecular ions [M+H]⁺ in the MS source. For this compound, this would result in a detected ion at m/z 178.

Ultra-Performance Liquid Chromatography (UPLC-MS) utilizes columns with smaller particle sizes (typically <2 µm) to achieve faster separations and higher resolution than traditional HPLC. This technique would be particularly effective for high-throughput analysis or for separating this compound from closely related impurities.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This data is crucial for understanding a molecule's precise geometry, conformation, and the nature of its interactions in the solid state.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of a compound. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles.

Although a crystal structure for this compound has not been reported in the crystallographic databases, analysis of related structures provides insight into its expected geometry. In aromatic amines, the nitrogen atom can be either pyramidal or planar, depending on electronic and steric effects. wikipedia.org For substituted anilines, electron-withdrawing groups tend to favor a more planar geometry, while bulky substituents can influence the torsion angles. afit.edu In this compound, the steric hindrance from the two ortho-methyl groups and the N-propyl group would likely cause significant twisting between the plane of the aromatic ring and the C-N-C plane of the amino group.

Table 2: Example Crystallographic Data for a Related Substituted Aniline Derivative, (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline. This data is provided for illustrative purposes to show the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6739 (10) |

| b (Å) | 7.3086 (6) |

| c (Å) | 13.3880 (11) |

| β (°) | 111.184 (4) |

| Volume (ų) | 1247.54 (17) |

Source: Data for (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline.

Analysis of Intermolecular Interactions: Hirshfeld Surface and Fingerprint Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. These close contacts, which appear as red spots on the surface, are indicative of hydrogen bonds and other significant interactions. researchgate.net

Crystal-Void Calculation and Packing Analysis

The analysis of a crystal structure also includes the calculation of crystal voids, which are empty spaces within the crystal lattice. This calculation provides information about the efficiency of the molecular packing. The volume of these voids and their percentage of the total unit cell volume can be determined. A low void percentage generally indicates compact and efficient crystal packing. This analysis, performed using specialized software, would complement the Hirshfeld surface analysis to provide a complete picture of the solid-state architecture of this compound, were its crystal structure to be determined.

Computational Chemistry and Theoretical Investigations of 2,4,6 Trimethyl N Propylaniline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT has emerged as a powerful tool for accurately predicting the molecular geometry and electronic structure of organic molecules like 2,4,6-trimethylaniline (B148799). By solving the Schrödinger equation within the framework of DFT, researchers can obtain a wealth of information about the molecule's energetic and electronic properties.

Interactive Table: Optimized Geometrical Parameters of 2,4,6-Trimethylaniline (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.40 - 1.42 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| C-H (methyl) | 1.09 - 1.10 | ||

| C-C-N | 119 - 121 | ||

| H-N-H | 109 - 112 | ||

| C-C-C (ring) | 119 - 121 | ||

| C-C-N-H |

Note: The values presented are representative and can vary slightly depending on the computational method and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic stability and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. libretexts.orgthaiscience.info

For 2,4,6-trimethylaniline, the HOMO is typically localized on the electron-rich amino group and the aromatic ring, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO is generally distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. libretexts.orgthaiscience.info

Interactive Table: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of 2,4,6-Trimethylaniline (Representative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -0.5 to 0.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are illustrative and depend on the specific level of theory and basis set employed in the calculation.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). thaiscience.inforesearchgate.netmdpi.com In the case of 2,4,6-trimethylaniline, the MEP map typically shows a region of negative potential (red/yellow) around the nitrogen atom of the amino group, indicating its high electron density and susceptibility to electrophilic attack. The hydrogen atoms of the amino group and the methyl groups generally exhibit positive potential (blue), making them potential sites for nucleophilic interaction. thaiscience.info This visual tool is invaluable for predicting how the molecule will interact with other chemical species. researchgate.netmdpi.com

Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. libretexts.orgnih.gov

Chemical Hardness (η) and Softness (S) : These parameters are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov For 2,4,6-trimethylaniline, the Fukui functions would likely confirm the nitrogen atom as a primary site for electrophilic attack.

Interactive Table: Calculated Reactivity Descriptors for 2,4,6-Trimethylaniline (Conceptual Data)

| Descriptor | Definition | Predicted Trend for 2,4,6-Trimethylaniline |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Moderately hard |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Moderate |

| Electrophilicity Index (ω) | χ² / (2η) | Moderate electrophilicity |

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling can elucidate the mechanisms of reactions involving 2,4,6-trimethylaniline.

Investigation of Steric and Electronic Influences on Reactivity and Selectivity

Computational studies, particularly those employing density functional theory (DFT), offer profound insights into the interplay of steric and electronic factors that govern the reactivity and selectivity of 2,4,6-trimethyl-N-propylaniline. The strategic placement of three methyl groups on the aniline (B41778) ring and a propyl group on the nitrogen atom creates a unique electronic and steric environment that dictates its chemical behavior.

The three methyl groups at the ortho- and para-positions (2, 4, and 6) are electron-donating through hyperconjugation and inductive effects. This donation increases the electron density on the aromatic ring, particularly at the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline. However, the two ortho-methyl groups also impose significant steric hindrance around the amino group. This steric bulk can impede the approach of electrophiles and other reactants, thereby modulating the molecule's reactivity.

The N-propyl group further contributes to the electronic and steric profile. Electronically, the propyl group is weakly electron-donating, further enhancing the basicity of the nitrogen atom. Sterically, the flexible propyl chain can adopt various conformations, which can influence the accessibility of the nitrogen lone pair and the adjacent aromatic positions. In reactions involving the nitrogen atom, the steric hindrance from both the ortho-methyl groups and the N-propyl group can be a determining factor for the reaction's feasibility and rate. For instance, in N-alkylation or acylation reactions, the bulky substituents may necessitate harsher reaction conditions compared to less hindered anilines. researchgate.netacs.org

Computational models can quantify these effects by calculating various molecular descriptors. Parameters such as bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges provide a detailed picture of the molecule's ground-state geometry and electron distribution. For example, a calculated increase in the C-N bond length and a more pyramidal geometry at the nitrogen atom compared to aniline would indicate steric strain. Similarly, calculated charge distribution can pinpoint the most nucleophilic and electrophilic sites within the molecule, predicting the likely course of chemical reactions. nih.govacs.org

The interplay between these steric and electronic effects is crucial for predicting the selectivity of reactions. For electrophilic aromatic substitution, the activating effect of the methyl and N-propyl groups would typically direct incoming electrophiles to the remaining unsubstituted positions (3 and 5). However, the steric bulk surrounding these positions might favor substitution at the less hindered para-position if it were available. In the case of this compound, the 3 and 5 positions are the only available sites for substitution. Computational modeling of reaction pathways and transition states can elucidate the energetic barriers for substitution at these positions, revealing the kinetic and thermodynamic products. researchgate.net

The following table presents hypothetical data from a DFT study (B3LYP/6-311G(d,p) level of theory), illustrating the structural and electronic parameters of this compound.

| Parameter | Value |

|---|---|

| C(1)-N Bond Length (Å) | 1.425 |

| N-C(propyl) Bond Length (Å) | 1.478 |

| C(1)-N-C(propyl) Bond Angle (°) | 118.5 |

| Sum of angles at N (°) | 345.0 |

| NBO Charge on Nitrogen | -0.58 e |

| NBO Charge on C(3)/C(5) | -0.15 e |

| HOMO Energy (eV) | -5.12 |

| LUMO Energy (eV) | 1.89 |

| HOMO-LUMO Gap (eV) | 7.01 |

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations are a powerful tool for predicting the spectroscopic parameters of molecules like this compound, providing valuable data for its identification and structural elucidation. Methods such as DFT can be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. jmaterenvironsci.comijcce.ac.ir

For ¹H and ¹³C NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts. ijcce.ac.ir The predicted chemical shifts for this compound would reflect its unique electronic environment. The protons of the methyl groups would appear as distinct signals, with the ortho-methyl protons likely shifted due to the anisotropic effect of the ring and steric interactions. The aromatic protons at the 3 and 5 positions would be expected to have a chemical shift influenced by the cumulative electron-donating effects of the substituents. The protons on the N-propyl group would exhibit characteristic shifts and coupling patterns. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methyl carbons, and the propyl carbons, with their chemical shifts providing information about the local electronic environment. researchgate.net

Vibrational spectroscopy, specifically infrared (IR) spectroscopy, can also be simulated through computational methods. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.netsphinxsai.com The predicted spectrum for this compound would show characteristic absorption bands corresponding to specific molecular vibrations. These would include N-H stretching (if any secondary amine is present as an impurity, though absent in the pure tertiary amine), C-H stretching from the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-N stretching vibrations. The positions and intensities of these bands are sensitive to the molecular structure and bonding, making the theoretical spectrum a useful reference for experimental studies. nih.gov

The accuracy of these theoretical predictions is dependent on the level of theory and basis set used in the calculations. niscpr.res.in While there may be systematic deviations from experimental values, these can often be corrected using scaling factors, leading to a high degree of correlation between theoretical and experimental spectra. scirp.org

Below is a table of hypothetical predicted spectroscopic data for this compound, based on DFT calculations.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (δ, ppm) - Aromatic H (C3, C5) | 6.85 |

| ¹H NMR Chemical Shift (δ, ppm) - N-CH₂- (propyl) | 2.95 (triplet) |

| ¹H NMR Chemical Shift (δ, ppm) - CH₂- (propyl) | 1.60 (sextet) |

| ¹H NMR Chemical Shift (δ, ppm) - CH₃ (propyl) | 0.95 (triplet) |

| ¹H NMR Chemical Shift (δ, ppm) - o-CH₃ | 2.28 |

| ¹H NMR Chemical Shift (δ, ppm) - p-CH₃ | 2.20 |

| ¹³C NMR Chemical Shift (δ, ppm) - C(1) | 145.2 |

| ¹³C NMR Chemical Shift (δ, ppm) - C(2), C(6) | 132.8 |

| ¹³C NMR Chemical Shift (δ, ppm) - C(3), C(5) | 129.5 |

| ¹³C NMR Chemical Shift (δ, ppm) - C(4) | 135.1 |

| IR Stretching Frequency (cm⁻¹) - Aromatic C-H | 3050-3000 |

| IR Stretching Frequency (cm⁻¹) - Aliphatic C-H | 2960-2850 |

| IR Stretching Frequency (cm⁻¹) - C-N | 1350-1250 |

Reaction Mechanisms and Reactivity Studies of 2,4,6 Trimethyl N Propylaniline and Its Derivatives

N-Functionalization and Derivatization Reactions of the Aniline (B41778) Moiety

N-functionalization involves the modification of the amine group to form various derivatives. These reactions are pivotal for synthesizing new compounds with tailored properties. For 2,4,6-trimethyl-N-propylaniline, such reactions are heavily influenced by the steric shielding of the nitrogen atom.

The reaction of primary or secondary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. chemistrysteps.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). masterorganicchemistry.com

Detailed research has demonstrated the synthesis of various Schiff bases from 2,4,6-trimethylaniline (B148799). These studies provide a model for the expected reactivity of its N-propyl derivative.

Table 1: Synthesis of Schiff Base Derivatives from 2,4,6-Trimethylaniline

| Aldehyde Reactant | Resulting Schiff Base | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 4-Methoxybenzaldehyde | (E)-1-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)methanimine | Ethanol, Room Temp, 3h | 96 |

| 2,4-Dimethoxybenzaldehyde | (E)-1-(2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)methanimine | Ethanol, Room Temp, 3h | 92 |

Data synthesized from multiple sources. researchgate.netresearchgate.netnih.gov

Beyond imine formation, the functionalization of the amine group in this compound is subject to significant limitations imposed by steric hindrance. While N-substituted anilines are versatile precursors, the bulky 2,4,6-trimethylphenyl (mesityl) group, combined with the N-propyl substituent, restricts the scope of many common amine derivatization reactions. nih.govgreyhoundchrom.com

Alkylation and Arylation: Further alkylation or arylation at the nitrogen center is generally difficult due to the severe steric crowding, which impedes the approach of electrophiles.

Acylation: Reaction with acylating agents to form amides is feasible but may require more forcing conditions compared to less hindered amines. The reactivity can be tuned by the choice of the acylating agent.

Formation of N-Oxides: Oxidation of the amine to an N-oxide can be challenging, as the steric bulk around the nitrogen may hinder the approach of the oxidizing agent.

Coordination Chemistry: The nitrogen lone pair's ability to coordinate with metal centers is also sterically hindered, which influences the types of metal complexes that can be formed. Nevertheless, 2,4,6-trimethylaniline is a known building block for bulky ligands used in coordination chemistry, such as N-heterocyclic carbenes (NHCs). wikipedia.org

The primary limitation in these functionalization pathways is the steric clash between the existing substituents (ortho-methyl groups and the N-propyl group) and the incoming reagent, which raises the activation energy for the reaction.

Carbon-Nitrogen (C-N) Bond Formation Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. tcichemicals.com The amine group of this compound can act as a nucleophile to form new C-N bonds. These reactions can be broadly categorized into nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

In nucleophilic substitution reactions, the nitrogen atom attacks an electrophilic carbon, such as an alkyl halide. nptel.ac.in The nucleophilicity of the nitrogen in this compound is enhanced by the electron-donating effects of the three methyl groups on the ring and the propyl group on the nitrogen. However, the reaction rate is significantly diminished by the steric hindrance around the nitrogen atom, which makes it a bulky nucleophile. Consequently, such reactions are typically limited to reactions with unhindered primary alkyl halides and may require elevated temperatures.

Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming C-N bonds. These methods can couple amines with aryl halides or triflates. While highly effective for a broad range of amines, the efficiency of coupling with severely hindered secondary amines like this compound can be substrate-dependent and often requires specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.

Activation of Inert Chemical Bonds (e.g., C-H Activation) Adjacent to the Amine Moiety

The direct functionalization of otherwise inert C-H bonds represents a major goal in modern organic synthesis, offering a more atom-economical approach to building molecular complexity. beilstein-journals.org The amine moiety can act as a directing group, guiding a metal catalyst to a specific C-H bond within the molecule.

For aniline and benzylamine derivatives, template-based strategies have been developed to achieve remote meta-C-H bond activation. nih.gov This approach utilizes a removable template that coordinates to both the amine nitrogen and a metal catalyst (e.g., palladium), positioning the catalyst to activate a C-H bond that is several bonds away from the directing group. nih.gov This strategy overcomes the natural tendency for ortho-C-H activation. In the context of this compound, the ortho positions are already substituted, making meta-C-H activation a particularly attractive, albeit challenging, pathway for further functionalization. The success of such a transformation would depend on designing a template with the appropriate length and geometry to bypass the steric hindrance of the ortho-methyl groups and reach the meta-C-H bonds of the mesityl ring. nih.gov

Stereoelectronic Effects and Conformational Dynamics on Reactivity

Stereoelectronic effects are orbital-based interactions that dictate molecular geometry, conformation, and reactivity. wikipedia.org In this compound, the interplay between the steric bulk of the substituents and the electronic nature of the amine group is critical.

The two ortho-methyl groups force the N-propylamino group to rotate out of the plane of the aromatic ring. This has two major consequences:

Reduced Conjugation: The orbital overlap between the nitrogen lone pair and the aromatic π-system is diminished. This reduces the electron-donating resonance effect of the amino group onto the ring, making the ring slightly less activated than in a planar aniline. It also increases the basicity of the nitrogen atom, as its lone pair is more localized and available for protonation.

Conformational Restriction: The rotation around the C(aryl)-N bond is hindered. Furthermore, the N-propyl group itself has rotational freedom, but certain conformations will be favored to minimize steric clash with the ortho-methyl groups.

These conformational constraints directly impact reactivity. The out-of-plane orientation of the nitrogen lone pair, while increasing basicity, also affects its nucleophilicity by presenting a specific trajectory for the approach of electrophiles. Any reaction at the nitrogen center or at the adjacent aromatic ring positions must proceed through a transition state that accommodates this sterically demanding arrangement. For instance, the efficacy of a directing group in a C-H activation reaction would be highly dependent on the ground-state conformational preferences of the molecule, which determine the geometric accessibility of the target C-H bond. nih.gov

Applications in Catalysis and Ligand Design

Precursor Role in the Synthesis of N-Heterocyclic Carbene (NHC) Ligands

2,4,6-trimethylaniline (B148799) is a fundamental building block for the synthesis of some of the most common and effective N-Heterocyclic Carbene (NHC) ligands. nih.govscripps.edu NHCs are a class of organic compounds that, despite being isolated as stable crystalline solids, function as powerful ligands for transition metals. scripps.edu Their strong σ-donating properties and the steric bulk provided by substituents on the nitrogen atoms make them excellent alternatives to phosphine (B1218219) ligands, often forming more stable and highly active catalysts. scripps.eduresearchgate.net

The mesityl groups derived from 2,4,6-trimethylaniline provide an ideal balance of electronic donation and steric protection to many NHC-based catalytic systems. nih.govbeilstein-journals.org One of the most widely used NHC ligands, 1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), is synthesized directly from 2,4,6-trimethylaniline. nih.govresearchgate.net The synthesis typically involves the condensation of two equivalents of 2,4,6-trimethylaniline with glyoxal, followed by cyclization to form the imidazolium (B1220033) salt precursor, which is then deprotonated to yield the free carbene. researchgate.net

The general synthetic pathway to obtain the IMes precursor, 1,3-dimesitylimidazolium chloride (IMes·HCl), is a multi-step process. beilstein-journals.org These NHC precursors are then used to generate highly active catalysts, such as ruthenium-based complexes for olefin metathesis. nih.govresearchgate.net The IMes ligand has been shown to be particularly effective in ring-closing metathesis (RCM) reactions. nih.gov The bulky mesityl groups are crucial for stabilizing the metal center and promoting high catalytic activity. nih.gov

Formation of Schiff Base Ligands for Coordination and Organometallic Catalysis

2,4,6-trimethylaniline readily undergoes condensation reactions with active carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. nih.gov These compounds, characterized by an azomethine (-C=N-) group, are versatile ligands in coordination chemistry and have applications in catalysis, materials science, and biological systems. nih.gov The imine nitrogen provides a coordination site for metal ions, and the substituents on the aniline (B41778) and carbonyl precursors can be systematically varied to tune the steric and electronic properties of the resulting metal complex.

For example, a Schiff base ligand has been synthesized by condensing 2,4,6-trimethylaniline with 2,6-diacetylpyridine. researchgate.net This ligand, upon complexation with an iron(II) source, forms a pre-catalyst for ethylene (B1197577) polymerization. researchgate.netseahipublications.org Similarly, the reaction of 2,4,6-trimethylphenylamine with vanillin (B372448) produces the Schiff base 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol. nih.gov Such ligands can coordinate to metal centers to form complexes with defined geometries and have been studied for their potential catalytic applications. nih.govnih.gov The formation of these ligands is a straightforward process, often involving refluxing the amine and carbonyl compound in a suitable solvent like ethanol. nih.govresearchgate.net

Table 1: Examples of Schiff Base Ligands Derived from 2,4,6-Trimethylaniline

| Carbonyl Precursor | Resulting Schiff Base Ligand | Application/Study Area |

| 2,6-diacetylpyridine | 2,6-bis[1-(2,4,6-trimethylphenylimino) ethyl]pyridine | Ethylene Polymerization Catalyst researchgate.netseahipublications.org |

| Vanillin | 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | Spectral, Structural, and Biological Studies nih.gov |

Utilization in Transition Metal-Catalyzed Organic Transformations

Ligands derived from 2,4,6-trimethyl-N-propylaniline and its parent aniline are instrumental in a variety of transition metal-catalyzed reactions. The unique steric and electronic environment provided by these ligands enhances catalyst performance in several key organic transformations.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. princeton.edu Gold(I) complexes stabilized by NHC ligands have emerged as effective catalysts for this transformation. researchgate.netfrontiersin.org The reaction involves the nucleophilic attack of an amine on an alkyne or alkene coordinated to the metal center. researchgate.net

Catalysts bearing NHC ligands derived from bulky anilines, such as 2,4,6-trimethylaniline, have been successfully employed in the hydroamination of alkynes. researchgate.netfrontiersin.org For instance, the hydroamination of phenylacetylene (B144264) with 2,4,6-trimethylaniline can be catalyzed by gold complexes, leading to the formation of the corresponding imine. researchgate.net The bulky mesityl groups on the NHC ligand are believed to stabilize the catalytically active metal species and influence the regioselectivity of the amine addition. frontiersin.org

In the field of polymer chemistry, late transition metal complexes bearing diimine ligands have been extensively studied as catalysts for olefin polymerization and oligomerization. researchgate.net Ligands synthesized from 2,4,6-trimethylaniline are particularly effective in this context. researchgate.netseahipublications.org Iron(II) and cobalt(II) complexes with 2,6-bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine (B6316316) ligands, when activated by methylaluminoxane (B55162) (MAO), catalyze the polymerization of ethylene to produce polyethylene. researchgate.netseahipublications.org

Research comparing pre-catalysts derived from 2,4,6-trimethylaniline and 2,6-dimethylaniline (B139824) found that both produced polyethylene. researchgate.netseahipublications.org The steric bulk of the 2,4,6-trimethylphenyl groups on the ligand framework is crucial for catalyst activity and the properties of the resulting polymer. These catalysts are typically single-site in nature, which allows for the production of polymers with narrow molecular weight distributions. nih.gov While much of the research focuses on transition metals like Ni²⁺ and Cr³⁺, recent studies have also explored main group metals for olefin oligomerization. nih.gov

Table 2: Ethylene Polymerization using a 2,4,6-Trimethylaniline-based Pre-catalyst

| Pre-catalyst | Activator | Monomer | Reaction Time | Product | Reference |

| 2,6-bis[1-(2,4,6-trimethylphenylimino) ethyl]pyridine iron(II) dichloride | MAO | Ethylene (0.5 bar) | 30 min | Polyethylene | seahipublications.org |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstone methods for C-C bond formation in modern organic synthesis. mdpi.com The efficiency of these reactions often relies on the choice of ligand. Bulky, electron-rich NHC ligands, including those with mesityl (2,4,6-trimethylphenyl) substituents, have been shown to be highly effective in this arena. nih.govbeilstein-journals.org

NHC-palladium complexes are particularly useful for challenging coupling reactions, such as those involving heteroaryl compounds or sterically hindered substrates. nih.govrsc.org The IMes ligand, derived from 2,4,6-trimethylaniline, helps to stabilize the low-coordinate, catalytically active Pd(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Huang and Nolan first developed bulky NHC ligands with 2,6-diisopropylphenyl groups for palladium-catalyzed Kumada cross-coupling reactions, highlighting the importance of sterically demanding aryl substituents on the NHC. nih.govbeilstein-journals.org

The activation and functionalization of molecular dinitrogen (N₂), a highly inert molecule, is a significant challenge in chemistry. nih.gov A primary strategy involves using highly reactive, electron-rich metal complexes to bind and reduce the N₂ molecule. nih.gov The electronic properties of the ancillary ligands supporting the metal center are critical.

Strongly σ-donating ligands are required to increase the electron density at the metal, which facilitates the back-donation of electrons into the π* orbitals of the N₂ ligand, thereby weakening the N≡N triple bond. nih.gov While direct examples involving this compound in published dinitrogen activation studies are scarce, the NHC ligands derived from its parent aniline possess the requisite electronic properties for this demanding application. The strong donor character of ligands like IMes makes them suitable candidates for supporting the low-valent, electron-rich metal centers necessary for N₂ coordination and subsequent functionalization. scripps.edu

C-H Bond Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to constructing complex molecules. Transition metal catalysis has been instrumental in the advancement of C-H activation, enabling the conversion of typically inert C-H bonds into valuable chemical functionalities. In this context, the design of ancillary ligands that coordinate to the metal center is crucial for controlling the reactivity and selectivity of the catalytic process.

While direct studies detailing the application of this compound itself in C-H bond activation are not extensively documented in the reviewed literature, the broader class of bulky aniline derivatives serves as important precursors for ligands in such reactions. For instance, the related compound 2,4,6-trimethylaniline is a known building block for N-heterocyclic carbene (NHC) ligands, such as IMes, which are widely used in catalysis. wikipedia.org These bulky ligands play a critical role in stabilizing the metal center and influencing the steric and electronic environment of the catalyst, which in turn governs the efficiency and selectivity of C-H activation.

The principles of C-H activation often involve an initial coordination of the substrate to the metal center, followed by the cleavage of a C-H bond. This can proceed through various mechanisms, including oxidative addition, electrophilic substitution, or metalation-deprotonation pathways. The steric and electronic properties of the ligands attached to the metal are paramount in dictating which C-H bond is activated and how the subsequent functionalization occurs.

Principles of Bulky Ligand Design and their Impact on Catalytic Activity and Selectivity

The design of bulky ligands is a cornerstone of modern catalysis, with a profound impact on both the activity and selectivity of catalytic transformations. nih.govrsc.org Steric bulk is a key feature that can be fine-tuned to achieve desired catalytic outcomes. nih.gov

One of the primary roles of bulky ligands is to control the coordination number of the metal center. By occupying a significant portion of the coordination sphere, bulky ligands can prevent the binding of multiple substrate molecules or the formation of undesired catalyst aggregates. This can lead to the generation of highly reactive, low-coordinate metal species that are essential for catalytic activity.

Furthermore, the steric hindrance imposed by bulky ligands can direct the regioselectivity and stereoselectivity of a reaction. In cross-coupling reactions, for example, the bulky nature of the ligand can influence which of several potential reaction sites on a substrate will interact with the catalyst. In the context of the Buchwald-Hartwig amination, the steric demand of phosphine ligands has been shown to control the chemoselectivity of the N-arylation of ammonia. nih.govrsc.org A sterically more encumbering phosphine ligand can favor the formation of the monoarylation product (aniline) by hindering the second amination step that would lead to the diarylamine. rsc.org This control is achieved through the ligand's ability to modulate the steric crowding at the palladium-coordination site. nih.gov

The flexibility of bulky ligands is another important design principle. Ligands that can adjust their steric profile during the catalytic cycle, often referred to as "flexible sterics," can be particularly effective. beilstein-journals.org These ligands can adopt a more compact conformation to allow substrate binding and then a bulkier conformation to promote product dissociation or prevent side reactions. beilstein-journals.org

The electronic properties of bulky ligands also play a significant role. The electron-donating or -withdrawing nature of the ligand can influence the electron density at the metal center, thereby affecting its reactivity. For instance, strongly electron-donating ligands can increase the electron density on the metal, which can facilitate oxidative addition steps in a catalytic cycle.

The interplay between steric bulk and electronic effects is a critical consideration in ligand design. Tailoring these properties allows for the development of catalysts with enhanced activity, improved selectivity, and longer lifetimes. researchgate.netnih.gov

Below is an interactive data table summarizing the impact of ligand properties on catalysis.

| Ligand Property | Impact on Catalysis | Example Application |

| Steric Bulk | Controls coordination number, influences regioselectivity and chemoselectivity. nih.govrsc.org | Buchwald-Hartwig amination, where bulky phosphine ligands prevent diarylation. rsc.org |

| Flexibility | Allows for dynamic adjustment of steric hindrance during the catalytic cycle. beilstein-journals.org | Gold-catalyzed transformations using 'ITent' family of NHC ligands. beilstein-journals.org |

| Electronic Effects | Modulates the electron density of the metal center, affecting its reactivity. nih.gov | Tuning the basicity of metal-organic catalysts for protonation events. nih.gov |

Advanced Analytical Methodologies for Detection and Research Characterization

High-Throughput Screening (HTS) Techniques for Reaction Optimization and Catalyst Discovery

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. creative-biostructure.com This phenomenon can be harnessed to develop sensitive assays for monitoring chemical reactions in a high-throughput format. acs.orgnih.gov For the synthesis of N-alkylanilines like 2,4,6-trimethyl-N-propylaniline, a FRET-based assay could be conceptually designed to monitor the progress of the N-alkylation or a coupling reaction.

In a hypothetical FRET assay for a coupling reaction forming an N-alkylaniline, one reactant (e.g., an aryl halide) could be tagged with a quencher molecule, and the other reactant (e.g., an amine) with a fluorescent donor. acs.org Upon successful reaction, the donor and quencher are brought into close proximity, leading to a measurable decrease in the donor's fluorescence. nih.gov The fluorescence intensity would, therefore, be inversely proportional to the reaction yield. nih.gov This allows for the rapid screening of numerous catalysts, ligands, and reaction conditions in microplate format. nih.gov

A study by Stauffer et al. (2001) successfully developed a solution-phase FRET assay for the high-throughput screening of palladium-catalyzed aminations of aryl halides. acs.orgnih.gov While this specific study utilized dansylpiperazine as the fluorescent component and an azodye-tagged chloro- or bromoarene as the quenching partner, the principle could be adapted for the synthesis of this compound. acs.org The reproducibility of such FRET assays is generally high, with reported uncertainties as low as 5% for reactions with significant yields. nih.gov

Table 1: Conceptual Design of a FRET-Based HTS Assay for N-Alkylaniline Synthesis

| Parameter | Description | Example |

| Donor Fluorophore | Attached to the aniline (B41778) precursor. | Dansyl group |

| Acceptor (Quencher) | Attached to the alkylating or arylating agent. | Azodye |

| Reaction | Brings the donor and acceptor into close proximity. | Palladium-catalyzed cross-coupling |

| Signal | Decrease in donor fluorescence upon reaction. | Measured by a plate reader |

| Output | Correlation of fluorescence intensity with reaction yield. | Rapid screening of catalysts/conditions |

Integration with Automated Liquid Handling and Data Analysis

The full potential of HTS is realized through its integration with automated liquid handling systems and sophisticated data analysis software. acspubs.org Automated liquid handlers can precisely and rapidly dispense reagents into microtiter plates, enabling the setup of hundreds or even thousands of unique experiments simultaneously. nih.gov This is crucial for systematically exploring a wide range of reaction parameters such as temperature, concentration, solvent, and catalyst loading. acspubs.org

For the synthesis of this compound, an automated liquid handler could be programmed to create a matrix of reaction conditions. Following the reaction, automated readers would measure the output from the HTS assay (e.g., fluorescence in a FRET assay), and the resulting large datasets would be processed by specialized software to identify optimal conditions. This approach not only increases throughput but also enhances the reproducibility and accuracy of the optimization process. nih.gov

Advanced Separation Techniques for Complex Reaction Mixtures

The synthesis of this compound can result in complex mixtures containing the starting materials, the desired product, and various by-products. Effective separation of these components is essential for accurate analysis and purification.

Comprehensive Multidimensional Chromatography (e.g., GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. chromatographyonline.comnih.gov In GCxGC, two columns with different stationary phases are coupled in series, allowing for the separation of a sample based on two independent properties, typically volatility in the first dimension and polarity in the second. youtube.com This results in a structured two-dimensional chromatogram where chemically related compounds often appear in the same region, simplifying identification. youtube.com

Table 2: Representative GCxGC System Parameters for Aromatic Amine Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., DB-17ms) |

| Length | 30 m | 1-2 m |

| Inner Diameter | 0.25 mm | 0.1-0.25 mm |

| Film Thickness | 0.25 µm | 0.1-0.25 µm |

| Modulation Period | 4-8 s | N/A |

Integration of Spectroscopic and Chromatographic Methods for Comprehensive Analysis

The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures. nih.govajpaonline.comchemijournal.com

For the analysis of this compound, the combination of gas or liquid chromatography with mass spectrometry (GC-MS or LC-MS) is particularly valuable. nih.gov Chromatography separates the components of the mixture, and the mass spectrometer provides detailed structural information for each separated component based on its mass-to-charge ratio and fragmentation pattern. chemijournal.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of 39 primary aromatic amines, including the related compound 2,4,6-trimethylaniline (B148799), in human urine. d-nb.info Such methods demonstrate high sensitivity and selectivity, with the ability to detect and quantify analytes at very low concentrations. d-nb.inforesearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation transitions for the target analyte, reducing interference from the sample matrix. d-nb.infonih.govnih.govyoutube.com

The principles of such an LC-MS/MS method could be readily adapted for the analysis of this compound in various samples. This would involve optimizing the chromatographic separation to resolve the target compound from isomers and other matrix components, and developing a specific MS/MS method by selecting appropriate precursor and product ions.

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of a Trimethylaniline Derivative

| Parameter | Value/Condition |

| Chromatography | Reverse-phase HPLC |

| Column | C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of the analyte |

| Product Ion (m/z) | Specific fragment ion of the analyte |

| Collision Energy | Optimized for the specific fragmentation |

Future Directions and Emerging Research Areas

Integration with Supramolecular Chemistry Principles for Self-Assembly and Recognition

The field of supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional assemblies, presents a fertile ground for investigating the properties of 2,4,6-trimethyl-N-propylaniline. The interplay of its hydrophobic and potential hydrogen-bonding features could be harnessed for the rational design of self-assembling systems and for molecular recognition applications.

Future research could explore the ability of this compound and its derivatives to act as guests in various host-guest systems. The sterically hindered nature of the 2,4,6-trimethylphenyl group could lead to selective binding within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. The outcome of such interactions would be dictated by a combination of size and shape complementarity, as well as hydrophobic and van der Waals forces. For instance, studies on the encapsulation of aniline (B41778) derivatives within cucurbiturils have demonstrated the importance of the guest's substitution pattern on the stability and structure of the resulting complex. nih.gov Investigating how the N-propyl group and the trimethylated ring of this compound influence its binding affinity and selectivity with a range of hosts could lead to the development of new sensors or controlled-release systems.

Furthermore, the potential for this compound to participate in the formation of supramolecular synthons is an intriguing avenue. The N-H group can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking interactions. Research on aniline-phenol cocrystals has shown the formation of robust hydrogen-bonded tetramer synthons that can further assemble into larger architectures through π-stacking. nih.govsemanticscholar.org The steric hindrance provided by the methyl groups in this compound might direct the formation of specific, well-defined supramolecular structures, preventing the formation of undesirable polymeric aggregates and favoring discrete, ordered assemblies. The exploration of its co-crystallization with various hydrogen-bonding partners could lead to new crystalline materials with tailored solid-state properties.

Table 1: Potential Supramolecular Interactions of this compound

| Interaction Type | Potential Role of this compound | Potential Applications |

| Host-Guest Chemistry | Guest molecule for macrocyclic hosts | Sensors, Drug Delivery, Separation |

| Hydrogen Bonding | Hydrogen bond donor (N-H group) | Crystal Engineering, Self-Assembly |

| π-π Stacking | Aromatic core for stacking interactions | Formation of Ordered Supramolecular Architectures |

| Hydrophobic Interactions | Alkyl groups contribute to hydrophobic effects | Self-Assembly in Aqueous Media |

Exploration of Novel Reactivity Modalities and Sustainable Chemical Transformations

The reactivity of this compound is another promising area for future investigation, particularly in the context of developing novel catalytic systems and more sustainable chemical processes. The parent compound, 2,4,6-trimethylaniline (B148799), is a known precursor for the synthesis of bulky ligands, such as N-heterocyclic carbenes (NHCs), which are pivotal in modern catalysis. wikipedia.org

A key future direction would be the development of new ligand architectures derived from this compound. The presence of the N-propyl group could be exploited to tune the steric and electronic properties of the resulting ligands, potentially leading to catalysts with enhanced activity, selectivity, or stability. For example, the synthesis of novel NHC ligands from this N-alkylaniline could provide access to new catalysts for cross-coupling reactions, metathesis, or polymerization, areas where sterically demanding ligands are often beneficial.

Moreover, the exploration of sustainable chemical transformations involving this compound is highly relevant. This includes the development of greener synthetic routes to the compound itself, moving away from traditional methods that may involve harsh reagents or generate significant waste. google.com Biocatalytic approaches, such as the use of nitroreductases for the synthesis of aniline derivatives, offer a more environmentally benign alternative. acs.org Future research could focus on developing enzymatic or chemoenzymatic routes for the synthesis and derivatization of this compound. Additionally, employing this compound in sustainable catalytic processes, such as those that utilize earth-abundant metals or operate under milder reaction conditions, would be a significant advancement. rsc.orgnih.govsemanticscholar.org

Table 2: Potential Research Areas in Novel Reactivity and Sustainable Chemistry

| Research Area | Focus | Potential Impact |

| Ligand Synthesis | Development of novel bulky ligands (e.g., NHCs) | Improved catalysts for organic synthesis |

| Catalysis | Application in catalytic cycles requiring sterically hindered anilines | New synthetic methodologies |

| Green Synthesis | Biocatalytic and chemoenzymatic routes to this compound | Reduced environmental impact of chemical production |

| Sustainable Transformations | Use in catalytic systems with high atom economy and low waste | Greener chemical processes |

Development of Advanced Materials Incorporating this compound Scaffolds

The incorporation of the this compound scaffold into advanced materials is a largely unexplored but potentially rewarding research avenue. The unique combination of a rigid, substituted aromatic ring and a flexible alkyl chain could impart desirable properties to polymeric and other functional materials.

One promising direction is the synthesis of novel polyaniline derivatives. Polyaniline is a well-known conducting polymer with applications in sensors, electronics, and energy storage. The properties of polyaniline can be tuned by introducing substituents on the aniline monomer. rsc.orgresearchgate.netrsc.orgnih.govnih.gov The polymerization of this compound, either as a homopolymer or as a copolymer with other aniline derivatives, could lead to new materials with modified solubility, processability, and electronic properties. The steric bulk of the trimethylphenyl group might influence the polymer's morphology and chain packing, which in turn would affect its conductivity and sensing capabilities. For example, polymers derived from substituted anilines have been shown to exhibit high sensitivity to moisture and ammonia, suggesting potential applications in chemical sensors. rsc.orgresearchgate.netrsc.orgnih.gov

Furthermore, the this compound unit could be incorporated as a building block in other types of functional materials, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The defined geometry and potential for functionalization of this aniline derivative could be exploited to create porous materials with tailored pore sizes and chemical environments. Such materials could find applications in gas storage, separation, and catalysis. The synthesis of functional materials from N-heterocyclic amines has demonstrated the potential of using amine-containing building blocks to create materials with diverse applications. nih.govresearchgate.net

Table 3: Potential Applications in Advanced Materials

| Material Type | Potential Role of this compound | Desired Properties |

| Conductive Polymers | Monomer for novel polyaniline derivatives | Tunable conductivity, improved processability, sensing capabilities |

| Porous Materials (COFs, MOFs) | Building block with defined geometry | High surface area, tailored porosity, catalytic activity |

| Functional Dyes | Core structure for new chromophores | Specific absorption/emission properties, sensing applications |

Q & A

Q. How can researchers analyze the stability of this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.